N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester
Overview
Description
N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester is a synthetic derivative of melatonin, a hormone produced by the pineal gland. This compound has garnered attention due to its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester involves multiple steps, starting from melatonin. The process typically includes esterification and acetylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve continuous flow processes and the use of automated systems to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester has a wide range of scientific research applications:
Chemistry: Used as a reference material for studying reaction mechanisms.
Biology: Investigated for its role in circadian rhythm regulation.
Medicine: Explored for its neuroprotective effects and potential therapeutic uses.
Industry: Utilized in the development of new materials and environmental applications.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Melatonin: The parent compound, primarily involved in regulating sleep.
N-Acetyl-5-methoxytryptamine: Another melatonin derivative with similar properties.
6-Hydroxymelatonin: A metabolite of melatonin with distinct biological activities.
Uniqueness
N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester stands out due to its enhanced stability and potential for diverse applications, making it a valuable compound for both research and industrial purposes.
Properties
IUPAC Name |
ethyl 3-(2-acetamidoethyl)-6-acetyloxy-5-methoxyindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6/c1-5-25-18(23)20-10-13(6-7-19-11(2)21)14-8-16(24-4)17(9-15(14)20)26-12(3)22/h8-10H,5-7H2,1-4H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQVWXISGZMXAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C=C(C2=CC(=C(C=C21)OC(=O)C)OC)CCNC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458169 | |
Record name | AGN-PC-0NHC6D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
519186-55-1 | |
Record name | Ethyl 3-[2-(acetylamino)ethyl]-6-(acetyloxy)-5-methoxy-1H-indole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=519186-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AGN-PC-0NHC6D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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